molecular formula C16H16O2 B6346288 (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354941-95-9

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6346288
CAS No.: 1354941-95-9
M. Wt: 240.30 g/mol
InChI Key: JKQUPKNAQWTXAP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1354941-95-9) is a furan-chalcone derivative of high interest in medicinal chemistry and biochemical research. With a molecular formula of C16H16O2 and a molecular weight of 240.30 g/mol, this compound is characterized by its conjugated α,β-unsaturated ketone system, which is central to its reactivity and biological interactions . Chalcone derivatives based on the furan scaffold are extensively studied for their potent biological activities. Research on structurally similar (E)-1-(furan-2-yl)prop-2-en-1-one derivatives has demonstrated significant promise as tyrosinase inhibitors . One specific analog, a 2,4-dihydroxy-substituted compound, exhibited exceptionally potent activity with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively, far surpassing the standard kojic acid . These inhibitors are valuable for investigating the melanogenesis pathway, as tyrosinase is the key enzyme in melanin production. Overproduction of melanin is linked to hyperpigmentation disorders, and this compound class is explored for developing new skin-lightening agents . The mechanism of action for such compounds may involve binding to both the catalytic and allosteric sites of the tyrosinase enzyme, as shown by molecular docking and dynamics studies, which suggest interactions with critical residues like ASN260 and MET280 . Beyond dermatological research, furan-chalcone hybrids are investigated for a broader spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, making them versatile scaffolds in drug discovery . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQUPKNAQWTXAP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-ethylbenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or saturated ketones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Chalcones, including this compound, are known for their biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Research may focus on evaluating these activities and understanding the underlying mechanisms.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For instance, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chalcones

Substituent Effects on Ring A and Ring B

The biological activity of chalcones is highly dependent on substituent electronegativity and positioning. Key comparisons include:

Ring A Substituents
  • Halogenated Derivatives: Compounds like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) exhibit potent inhibitory activity (IC50 = 4.7 μM) due to electron-withdrawing bromine and fluorine substituents at the para positions of rings A and B, respectively .
  • Methoxy Derivatives : Substitution with methoxy groups (e.g., compound 2h) reduces potency (IC50 = 13.82 μM), as methoxy is less electronegative than halogens .
  • 4-Ethylphenyl Group : The target compound’s 4-ethylphenyl group provides moderate electron-donating effects and increased lipophilicity, which may enhance membrane permeability but reduce electrophilic reactivity compared to halogenated analogs .
Ring B Substituents
  • Furan vs. Thiophene: The 5-methylfuran-2-yl group in the target compound is less electronegative than thiophene-based substituents (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one).
  • Heterocyclic Variations : Pyrazine-substituted chalcones (e.g., (2E)-1-(5-methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one) exhibit distinct electronic profiles due to nitrogen atoms, which may alter charge distribution and hydrogen-bonding capabilities .
Antifungal Activity
  • Aminophenyl Chalcones: Compounds like (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one show significant activity against Trichophyton rubrum (MIC = 0.07 µg/mL) due to the electron-withdrawing amino group enhancing electrophilicity .
Inhibitory Activity (IC50)
  • Cardamonin: A non-piperazine chalcone with hydroxyl groups at ortho/para positions (IC50 = 4.35 μM) outperforms methoxy-substituted derivatives, indicating hydroxyl groups enhance activity through hydrogen bonding .
  • Methoxy and Ethoxy Derivatives : Chalcones like (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one show reduced potency (IC50 > 70 μM), aligning with the target compound’s ethyl group likely conferring intermediate activity .

Physicochemical and Crystallographic Properties

Molecular Planarity and Dihedral Angles
  • Dihedral Angles : In fluorophenyl chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing conjugation and intermolecular interactions .
  • Target Compound : The 4-ethylphenyl and 5-methylfuran groups may induce moderate planarity, balancing solubility and stacking interactions.
Supramolecular Arrangements
  • Methoxy vs. Ethoxy : Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) and Chalcone2 ((E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit distinct crystal packing due to methoxy’s steric effects versus ethoxy’s flexibility .

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article provides a detailed examination of the biological activity of this specific chalcone derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction. The reaction is conducted between 4-ethylbenzaldehyde and 5-methyl-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The following table summarizes the key synthetic parameters:

Parameter Details
Reactants 4-Ethylbenzaldehyde, 5-Methyl-2-furaldehyde
Base Sodium hydroxide or potassium hydroxide
Solvent Ethanol or methanol
Temperature Room temperature or slightly elevated

Chemical Structure

The molecular formula of this compound is C16H16O2C_{16}H_{16}O_{2}, with a structure characterized by an ethyl group on one phenyl ring and a methyl group on the furan ring connected by a propenone bridge.

Antioxidant Activity

Chalcones have been reported to exhibit significant antioxidant properties. Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in various biological models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Research has demonstrated that chalcones, including this compound, possess anticancer activity through several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

For instance, studies have shown that this compound significantly inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Enzyme Inhibition

The compound has been identified as an inhibitor of key enzymes involved in cancer progression:

  • Tyrosinase Inhibition : Similar compounds have shown potent inhibition against mushroom tyrosinase, which is essential in melanin biosynthesis. The IC50 values for related compounds can be very low (e.g., 0.0433 µM), indicating strong inhibitory potential .

Anti-inflammatory Effects

Chalcones are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This action can reduce the production of pro-inflammatory cytokines and mediators.

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of various chalcones, this compound was tested against MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value of approximately 12 µM. Mechanistic studies revealed that this compound induced apoptosis through both intrinsic and extrinsic pathways.

Study 2: Antioxidant Properties Evaluation

Another investigation assessed the antioxidant capabilities using DPPH and ABTS assays. The compound exhibited substantial radical scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.

Q & A

What are the common synthetic routes for (2E)-1-(4-Ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 4-ethylacetophenone) reacts with an aldehyde (e.g., 5-methylfuran-2-carbaldehyde) under basic conditions. For example, KOH in ethanol at 0–50°C with stirring for 2–3 hours is a standard protocol . Solvent choice (e.g., ethanol vs. methanol) and temperature gradients significantly affect reaction kinetics and purity.

Advanced
Optimization studies suggest that microwave-assisted synthesis reduces reaction time (from hours to minutes) while improving yield by 15–20% compared to conventional methods. Catalysts like piperidine or acetic acid can enhance regioselectivity for the E-isomer, as confirmed by HPLC analysis .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential. For instance, the E-configuration is confirmed by a coupling constant (J) of 15–16 Hz for the α,β-unsaturated ketone protons in ¹H NMR .

Advanced
Density Functional Theory (DFT) calculations predict molecular electrostatic potential surfaces, validating experimental NMR shifts within ±0.3 ppm. X-ray crystallography further resolves stereochemical ambiguities, as demonstrated in structurally analogous chalcones .

What biological activities have been reported for structurally similar compounds, and how can these guide targeted assays?

Basic
Analogous chalcones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, fluorophenyl derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 2–5 µM .

Advanced
Structure-Activity Relationship (SAR) studies recommend modifying the furan moiety to enhance bioavailability. Docking simulations using AutoDock Vina can predict binding affinities to targets like EGFR or tubulin, guiding in vitro assays .

How do substitution patterns on the phenyl and furan rings influence chemical reactivity?

Basic
Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring increase electrophilicity at the α,β-unsaturated ketone, facilitating nucleophilic additions. Methyl groups on the furan ring improve solubility in non-polar solvents .

Advanced
Regioselective bromination at the 4-position of the phenyl ring is achieved using N-bromosuccinimide (NBS) under UV light, confirmed by LC-MS. Substituent effects on HOMO-LUMO gaps (~4.5–5.0 eV) correlate with redox behavior in cyclic voltammetry .

How can contradictory biological data from similar compounds be addressed methodologically?

Advanced
Divergent IC₅₀ values for antimicrobial activity in analogs may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using isogenic bacterial strains reduce variability. Meta-analyses of published datasets can identify outliers .

What crystallographic insights are critical for understanding this compound’s solid-state behavior?

Basic
Single-crystal X-ray diffraction reveals planar geometry of the α,β-unsaturated ketone, with dihedral angles <5° between phenyl and furan rings. Packing diagrams show π-π stacking distances of 3.6–3.8 Å .

Advanced
Halogen substitution (e.g., -Br vs. -Cl) alters crystal packing via C–H···X (X = halogen) interactions, impacting melting points by 10–15°C. Hirshfeld surface analysis quantifies these interactions .

What strategies improve pharmacological potential while minimizing toxicity?

Advanced
Pro-drug approaches, such as esterification of the ketone group, enhance blood-brain barrier permeability. In vivo pharmacokinetic studies in rodent models show a half-life extension from 2.5 to 6.7 hours with PEGylation .

How do computational models aid in predicting metabolic pathways?

Advanced
ADMET Predictor™ software identifies likely Phase I metabolism sites (e.g., furan ring oxidation). Molecular dynamics simulations (AMBER) validate enzyme-substrate binding in CYP450 isoforms, guiding synthetic modifications to reduce hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.